molecular formula C11H13FO2 B2629829 4-(4-Fluorophenyl)-2-methylbutanoic acid CAS No. 1226160-80-0

4-(4-Fluorophenyl)-2-methylbutanoic acid

Cat. No. B2629829
M. Wt: 196.221
InChI Key: DZMQKOTUKZOAMS-UHFFFAOYSA-N
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Description

The compound is a derivative of butanoic acid, also known as butyric acid, with a fluorophenyl group attached to the fourth carbon . Butanoic acid is a carboxylic acid with the formula C4H8O2, and a fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would consist of a four-carbon chain (butanoic acid) with a methyl group on the second carbon and a fluorophenyl group on the fourth carbon .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(4-Fluorophenyl)-2-methylbutanoic acid” are not available, compounds with fluorophenyl groups are often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenyl)-2-methylbutanoic acid” would depend on the specific structure of the compound. For example, the presence of the fluorine atom could influence the compound’s reactivity and the acid group could make it polar .

Scientific Research Applications

4-Fluorophenylacetic Acid

Specific Scientific Field

This compound is used in the field of Chemical Synthesis .

Application Summary

4-Fluorophenylacetic acid is used as an intermediate in the production of fluorinated anesthetics .

Methods of Application

The specific methods of application are not detailed, but it’s noted that the compound is insoluble in water and should be stored in cool, dry conditions in well-sealed containers .

Results or Outcomes

The outcomes of using this compound as an intermediate in the production of fluorinated anesthetics are not specified in the available resources .

Benzyl (4-fluorophenyl)phenylphosphine Oxide

Specific Scientific Field

This compound is used in the field of Material Science and Engineering .

Application Summary

A fluorine-containing diphenylphosphine oxide derivative (benzyl (4-fluorophenyl)phenylphosphine oxide, BFPPO) was prepared and used to improve the flame retardancy and dielectric properties of epoxy resin (EP) .

Methods of Application

BFPPO-modified EP thermosets were prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS) .

Results or Outcomes

The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating when the phosphorus content was 0.9 wt.%. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP .

Acid–base regulated inclusion complexes of β-cyclodextrin with 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride

Application Summary

The compound is used in the creation of multistimuli-responsive materials, which are highly desirable due to their convenient controllability and potential applications in smart window, sensor, and bionic manufacturing .

Methods of Application

The compound is synthesized and then used to form solid-state inclusion complexes with β-cyclodextrin (β-CD). These complexes demonstrate multiple chromic behaviors under the external stimuli of light, heat, and vapors of ammonia and some organic amines .

Results or Outcomes

The fluorescence emission of the inclusion complex can be reversibly modulated by the photochromic process. The chromic and fluorescent properties of the complex endow it with practical utility in inkless printing, ammonia sensing, and multiple anti-counterfeiting .

Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes

Specific Scientific Field

This compound is used in the field of Biological and Pharmaceutical Research .

Application Summary

The Schiff base ligand and its metal (II) complexes are tested in vitro to evaluate their bactericidal activity against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) .

Methods of Application

The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature. The metal complexes formed had the general formulae [M(L)2(H2O)2], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .

Results or Outcomes

The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Safety And Hazards

As with any chemical compound, handling “4-(4-Fluorophenyl)-2-methylbutanoic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the prevalence of fluorophenyl groups in medicinal chemistry, it’s possible that “4-(4-Fluorophenyl)-2-methylbutanoic acid” could have pharmaceutical applications .

properties

IUPAC Name

4-(4-fluorophenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMQKOTUKZOAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-methylbutanoic acid

Citations

For This Compound
1
Citations
X Zhang, Y Gao, RD Laishram, K Li, Y Yang… - Organic & …, 2019 - pubs.rsc.org
An efficient Pd/Zn co-catalyzed chemo-selective hydrogenation of α-methylene-γ-keto carboxylic acids is described. This methodology offers a divergent synthesis of α-methyl-γ-keto …
Number of citations: 6 pubs.rsc.org

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